3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one
Description
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one (CAS: 1092348-45-2) is a polycyclic heterocyclic compound featuring a fused indole system with a partially saturated six-membered ring. Its structure comprises a benz[e]indole core, where the indole moiety is fused to a tetrahydro ring system. This compound’s significance lies in its structural similarity to bioactive indole derivatives, which are often explored for pharmaceutical and material science applications.
Properties
IUPAC Name |
3,7,8,9-tetrahydrobenzo[e]indol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-3-1-2-8-9-6-7-13-11(9)5-4-10(8)12/h4-7,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLWTQDCLWWUDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C=CN3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or other reduced forms.
Substitution: This can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Biochemical Properties
Chemical Structure and Characteristics:
- Molecular Formula: C₁₂H₁₁NO
- Molecular Weight: 185.22 g/mol
- Physical State: Typically found as a powder.
- Solubility: Soluble in solvents like chloroform and dimethyl sulfoxide (DMSO) .
Key Mechanisms:
- Dopamine Receptor Agonism: The compound stimulates dopamine receptors, which can enhance neurotransmitter signaling pathways. This property is particularly beneficial in addressing conditions such as Parkinson's disease and hypertension .
- Cellular Signaling Modulation: It influences cellular processes by altering gene expression and cellular metabolism .
Scientific Research Applications
The applications of this compound span multiple domains:
Medicinal Chemistry
This compound serves as a building block for synthesizing various pharmaceutical agents. Its structural complexity allows for the development of novel drugs targeting neurological disorders.
Case Study:
In a study focusing on dopamine receptor interactions, derivatives of this compound were synthesized and evaluated for their efficacy in enhancing dopamine signaling .
Biological Research
This compound is utilized in biological studies to explore the effects of indole derivatives on cellular functions.
Case Study:
Research has demonstrated that this compound can alter neurotransmitter release in neuronal cells, impacting communication pathways essential for cognitive functions .
Chemical Synthesis
The compound is employed in organic synthesis as a precursor for creating more complex molecules. It can undergo various chemical reactions such as oxidation and reduction.
Table: Types of Reactions and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic medium |
| Reduction | Sodium borohydride (NaBH₄) | Alcohol solvent |
| Substitution | Bromine (Br₂) | Room temperature |
Mechanism of Action
The mechanism of action of 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclohepta[b]indol-6-one Derivatives
Key Compounds :
- 7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one (): Features a seven-membered cycloheptane ring fused to the indole. X-ray crystallography reveals a slightly distorted envelope conformation in the seven-membered ring .
- 4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one (): A methyl-substituted derivative synthesized to study substituent effects on ring conformation.
Comparison :
- Ring Size : The cyclohepta[b]indol-6-one series has a seven-membered ring, whereas 3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one contains a six-membered fused ring. This difference influences conformational flexibility and steric interactions.
- Synthesis : Cyclohepta[b]indoles are synthesized via condensation reactions, such as the treatment of indole precursors with aldehydes (e.g., thiophene-2-carbaldehyde) under basic conditions .
- Bioactivity : Derivatives like 7-thiophen-2-ylmethylene-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one (3a) exhibit antibacterial and anticancer activity against HeLa cells, with molecular docking studies suggesting interactions with protein kinase CK2 .
Isoindolo[2,1-a]indol-6-one Derivatives
Key Compounds :
- Isoindolo[2,1-a]indol-6-one (): Synthesized via pyrolytic methods, this compound displays unexpected chemical reactivity, including ring-opening reactions under mild conditions.
- 2-Hydroxy-8,9-dimethoxy-6H-isoindolo[2,1-a]indol-6-one (): Contains hydroxyl and methoxy substituents, altering electronic properties and solubility.
Comparison :
- Ring System : Isoindolo[2,1-a]indol-6-one has a fused isoindole-indole system, differing from the benz[e]indole framework. This structural distinction affects π-π stacking and hydrogen-bonding capabilities.
- Synthesis : Pyrolytic routes and Cu(I)/Pd(II)-catalyzed intramolecular coupling are employed, offering regioselective control .
Diazepino- and Azepino-Indol-6-one Derivatives
Key Compounds :
- 3-(Morpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one (Compound D, ): A potent inhibitor of mono-ADP-ribosyltransferase (IC50 = 0.17 µM).
- Rucaparib (): A PARP inhibitor with an azepino[5,4,3-cd]indol-6-one core, featuring fluorinated and methylamino substituents.
Comparison :
- Heteroatom Inclusion: Diazepino and azepino rings introduce nitrogen atoms, enhancing interactions with enzyme active sites. For example, Compound D’s morpholine group improves solubility and binding affinity .
- Therapeutic Relevance : Rucaparib’s structural complexity underscores the importance of substituents (e.g., fluorine) in optimizing pharmacokinetics and target specificity .
Cycloocta[b]indol-6-one Derivatives
Key Compounds :
Comparison :
- Ring Size and Flexibility : The cycloocta[b]indole’s larger ring may accommodate bulkier substituents but could reduce metabolic stability due to increased rotational freedom.
- Synthetic Challenges : Larger rings often require multistep syntheses, as seen in the nine-step preparation of naphtho-indol-6-one derivatives ().
Biological Activity
3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one is a tricyclic compound notable for its unique structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in the central nervous system and in metabolic processes.
- Molecular Formula : CHNO
- Molecular Weight : 185.22 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
This compound exhibits significant biochemical properties:
- Dopamine Receptor Interaction : This compound acts as a dopamine receptor agonist, influencing neurotransmitter release and neuronal communication. Its activity is particularly relevant in the treatment of disorders such as Parkinson's disease and hypertension .
- Cell Signaling Modulation : It modulates various cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it has been shown to affect the JAK2/STAT3 signaling pathway in foam cells, which is crucial for lipid metabolism and atherosclerosis development.
The mechanism of action involves binding to specific receptors and enzymes:
- Dopamine Receptors : The compound binds to dopamine receptors (D2 and 5-HT1A), enhancing dopaminergic signaling. This interaction leads to increased dopamine availability in synaptic clefts, which is beneficial in neurological conditions .
- Gene Expression Changes : It alters gene expression profiles associated with cellular functions, including those related to lipid metabolism and inflammatory responses.
Pharmacological Effects
-
Neuroprotective Effects :
- The compound has demonstrated potential neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is critical for developing treatments for neurodegenerative diseases.
- Antimalarial Activity :
- Anti-inflammatory Properties :
Case Studies
- Study on Dopaminergic Activity :
- Antimalarial Research :
Data Tables
| Biological Activity | IC Value | Remarks |
|---|---|---|
| Antiplasmodial | 190 nM | Effective against Plasmodium falciparum |
| Cytotoxicity | 53 μM | Low cytotoxicity observed |
| Dopaminergic Activity | Varies | Enhances dopaminergic signaling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
